molecular formula C10H5F3N2OS3 B2602443 N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 306980-51-8

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2602443
CAS No.: 306980-51-8
M. Wt: 322.34
InChI Key: ILFKGYUDERNVQE-UHFFFAOYSA-N
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Description

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C10H5F3N2OS3 and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complexes

The study by Adhami et al. (2012) describes the synthesis of a thiadiazolobenzamide compound through cyclization reactions, followed by the formation of complexes with Ni and Pd. This work highlights the compound's potential in creating new materials with unique chemical properties. The complexes were characterized using various spectroscopic methods and theoretical calculations, providing insights into their structural and electronic attributes Adhami et al., 2012.

Electrochemical Detection Applications

A receptor based on benzene-1,3,5-tris(N-glycino-thiocarboxamide) demonstrated the capacity for thioamide self-assembly on gold surfaces and the electrochemical detection of protonated amines. This finding by Aoki et al. (1999) suggests the utility of thioamide compounds in developing sensitive detection methods for amines, which could be applied in various analytical and bioanalytical contexts Aoki et al., 1999.

Synthesis of Heterocyclic Compounds

Research by Sharba et al. (2005) focused on synthesizing oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, demonstrating the versatility of thiadiazole compounds in organic synthesis. These heterocyclic compounds have potential applications in pharmaceuticals, agrochemicals, and materials science Sharba et al., 2005.

New Modes of Reactivity

Zhang et al. (2018) reported an atypical mode of [3 + 2]-cycloaddition involving electron-deficient thioamides and benzynes, leading to dihydrobenzothiazole products. This study presents a novel pathway for creating complex molecular structures, indicating the role of thioamide compounds in advancing synthetic chemistry techniques Zhang et al., 2018.

Drug Delivery and Therapeutic Applications

Although direct references to N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide in drug delivery or therapeutic contexts were not found in the provided search results, related compounds have been explored for their potential in these areas. For instance, benzamide derivatives have been studied for melanoma cytotoxicity, indicating the broader relevance of similar compounds in medical research Wolf et al., 2004.

Properties

IUPAC Name

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2OS3/c11-10(12,13)6-3-1-2-5(4-6)7(16)14-8-15-9(17)19-18-8/h1-4H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKGYUDERNVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=S)SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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